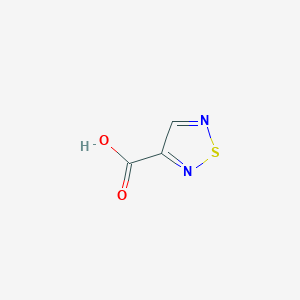

1,2,5-Thiadiazole-3-carboxylic acid

Beschreibung

Significance of Heterocyclic Compounds in Medicinal Chemistry and Materials Science

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of medicinal chemistry and materials science. openaccessjournals.comopenmedicinalchemistryjournal.com Their structural diversity allows for the fine-tuning of chemical and physical properties, making them invaluable in the design of new drugs and advanced materials. openaccessjournals.comrroij.com Many biologically essential molecules, such as vitamins and amino acids, contain heterocyclic rings, underscoring their biological relevance. rroij.com In medicinal chemistry, these compounds are often used as core structures or "scaffolds" for developing new therapeutic agents due to their ability to interact with biological targets with high specificity. rroij.comnih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique electronic and steric properties that influence a molecule's reactivity, stability, and pharmacokinetic profile. openaccessjournals.comrroij.com This versatility also extends to materials science, where heterocyclic compounds are integral to the creation of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com

Overview of the 1,2,5-Thiadiazole (B1195012) Ring System and its Distinctive Chemical Features

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. chemicalbook.commdpi.com This ring system is known for its high degree of aromaticity, which contributes to its thermal stability. chemicalbook.comthieme-connect.de The parent compound, 1,2,5-thiadiazole, is a colorless and odorless liquid that is weakly basic. thieme-connect.de The presence of the sulfur and nitrogen atoms makes the ring electron-deficient. mdpi.com

A key characteristic of the 1,2,5-thiadiazole ring is its ability to act as a ligand in coordination chemistry, forming complexes with various metals. chemimpex.com This property opens up possibilities for its use in catalysis and the development of novel materials. chemimpex.com The ring's sulfur atom can be readily oxidized, which allows for further modification of the molecule's properties. chemicalbook.comnih.gov

Historical Context and Evolution of Research on 1,2,5-Thiadiazole-3-carboxylic Acid

The exploration of the 1,2,5-thiadiazole ring system dates back to 1889 with the synthesis of 2,1,3-benzothiadiazole (B189464). thieme-connect.de However, it was more than half a century later that the first monocyclic thiadiazole dicarboxylic acid was prepared through oxidative degradation, which could then be decarboxylated to yield the parent 1,2,5-thiadiazole. thieme-connect.de Early research focused on the fundamental synthesis and characterization of this heterocyclic system.

Over time, research has evolved to explore the diverse applications of 1,2,5-thiadiazole derivatives. The discovery of the biological activity of compounds containing this ring system, such as the anti-glaucoma drug Timolol, spurred significant interest in their medicinal chemistry applications. thieme-connect.de More recently, the focus has shifted towards leveraging the unique electronic and coordinating properties of the 1,2,5-thiadiazole ring in materials science and catalysis. chemimpex.com The synthesis of this compound itself represents a key advancement, providing a derivative with a functional group that enhances its utility as a building block in more complex molecular architectures. chemimpex.com

Scope and Objectives of Current Academic Inquiry into the Chemical Compound

Current research on this compound is multifaceted, with several key objectives:

Pharmaceutical Development: A primary focus is its use as a scaffold in the synthesis of novel pharmaceutical agents. chemimpex.com Researchers are exploring its potential in creating new antimicrobial and anti-inflammatory drugs. chemimpex.com The carboxylic acid group enhances solubility in polar solvents, a desirable trait for drug development. chemimpex.com

Agrochemical Innovation: The compound is being investigated for the development of new herbicides and fungicides to protect crops. chemimpex.com

Materials Science: Scientists are employing this compound in the formulation of advanced materials, including durable polymers and coatings. chemimpex.com Its ability to act as a ligand is being harnessed to create metal complexes with potential applications in catalysis. chemimpex.com

Analytical Chemistry: It serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances. chemimpex.com

Organic Synthesis: The compound is a valuable tool in academic and industrial research, facilitating studies in organic synthesis and chemical reactivity. chemimpex.com

Data Table: Physicochemical Properties of 1,2,5-Thiadiazole and its Carboxylic Acid Derivative

| Property | 1,2,5-Thiadiazole | This compound |

| Molecular Formula | C₂H₂N₂S nih.gov | C₃H₂N₂O₂S nih.gov |

| Molecular Weight | 86.12 g/mol nih.gov | 130.13 g/mol nih.gov |

| CAS Number | 288-39-1 nih.gov | 13368-86-0 nih.gov |

| Appearance | Colorless, odorless liquid chemicalbook.comthieme-connect.de | - |

| Melting Point | -50.1°C chemicalbook.comthieme-connect.de | - |

| Boiling Point | 94°C chemicalbook.comthieme-connect.de | - |

| pKa | -4.90 (weakly basic) chemicalbook.comthieme-connect.de | - |

| Dipole Moment | 1.56 D chemicalbook.com | - |

| Solubility | Soluble in water, carbon tetrachloride, and chloroform (B151607) chemicalbook.com | Enhanced solubility in polar solvents chemimpex.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTBMBHVZZFGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362769 | |

| Record name | 1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-86-0 | |

| Record name | 1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-thiadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Development for 1,2,5 Thiadiazole 3 Carboxylic Acid

Classical and Contemporary Approaches to the Construction of the 1,2,5-Thiadiazole (B1195012) Ring System

The formation of the 1,2,5-thiadiazole ring is a critical first step in the synthesis of many of its derivatives. Key methods include cyclization reactions and oxidation-based strategies.

Cyclization Reactions in the Synthesis of 1,2,5-Thiadiazoles

Cyclization reactions represent a foundational approach to the 1,2,5-thiadiazole scaffold. A prevalent method involves the reaction of a 1,2-diamine with a sulfur-containing reagent. For instance, the parent 1,2,5-thiadiazole can be prepared from the reaction of ethylenediamine (B42938) with reagents like sulfur monochloride or sulfur dichloride. chemicalbook.com Similarly, 3,4-dimethyl-1,2,5-thiadiazole (B3032850) is synthesized from 2,3-diaminobutane and sulfur dichloride (SCl₂). chemicalbook.com

Another significant cyclization pathway is the reaction of diaminomaleonitrile (B72808) with thionyl chloride, which yields 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) in high yields. chemicalbook.com This method proceeds through a monosulfinylamine intermediate. chemicalbook.com Additionally, trifluoroacetic anhydride (B1165640) has been shown to mediate the synthesis of functionalized 1,2,5-thiadiazoles from nitro-group-containing N-tert-butanesulfinamides. organic-chemistry.org

| Reactants | Reagents | Product | Yield |

| Ethylenediamine | Sulfur monochloride, Sulfur dichloride, or Sulfur dioxide | 1,2,5-Thiadiazole | Not specified |

| 2,3-Diaminobutane | Sulfur dichloride (SCl₂) | 3,4-Dimethyl-1,2,5-thiadiazole | Not specified |

| Diaminomaleonitrile | Thionyl chloride | 1,2,5-Thiadiazole-3,4-dicarbonitrile | 80% |

| Nitro-group-containing N-tert-butanesulfinamides | Trifluoroacetic anhydride | Functionalized 1,2,5-thiadiazoles | Good |

Oxidation-Based Strategies for Ring Formation

Oxidation provides an alternative route to the 1,2,5-thiadiazole ring system. The oxidation of the sulfur atom in pre-existing thiadiazoles or related heterocycles can lead to the formation of 1,2,5-thiadiazole 1-oxides and 1,1-dioxides. nih.govthieme-connect.de Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (mCPBA). nih.govresearchgate.net For example, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one undergoes an oxidative ring contraction with m-CPBA to form a 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide derivative. researchgate.net

Furthermore, the oxidation of 2,1,3-benzothiadiazole (B189464) with aqueous potassium permanganate (B83412) has been extensively studied and developed into a reliable procedure for producing 1,2,5-thiadiazole-3,4-dicarboxylic acid. iu.edu This reaction proceeds even with a deactivating nitro group on the benzene (B151609) ring, indicating the susceptibility of the carbocyclic ring to oxidation. iu.edu

| Starting Material | Oxidizing Agent | Product |

| Pre-existing 1,2,5-thiadiazoles | m-Chloroperoxybenzoic acid (mCPBA) | 1,2,5-Thiadiazole 1-oxides/1,1-dioxides |

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | m-Chloroperoxybenzoic acid (mCPBA) | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide |

| 2,1,3-Benzothiadiazole | Aqueous potassium permanganate | 1,2,5-Thiadiazole-3,4-dicarboxylic acid |

Targeted Synthesis of 1,2,5-Thiadiazole-3-carboxylic Acid

Once the thiadiazole ring system is established, several synthetic routes can be employed to introduce the carboxylic acid functionality at the 3-position.

Hydrolysis of Thiadiazole-3,4-dicarbonitrile Precursors

A key method for synthesizing 1,2,5-thiadiazole-3,4-dicarboxylic acid involves the hydrolysis of 1,2,5-thiadiazole-3,4-dicarbonitrile. This dinitrile is readily prepared by the cyclization of diaminomaleonitrile with thionyl chloride. chemicalbook.com The subsequent hydrolysis of the dinitrile, for instance, by heating in a 50% aqueous sulfuric acid solution, yields 1,2,5-thiadiazole-3,4-dicarboxylic acid. chemicalbook.com

| Precursor | Reagents/Conditions | Product | Yield |

| 1,2,5-Thiadiazole-3,4-dicarbonitrile | 50% aq. H₂SO₄, 120°C | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | 88% |

Decarboxylation of 1,2,5-Thiadiazole-3,4-dicarboxylic Acid

The targeted synthesis of this compound can be achieved through the selective decarboxylation of 1,2,5-thiadiazole-3,4-dicarboxylic acid. iu.edu This process involves the stepwise thermal removal of one of the carboxylic acid groups. iu.edu While the general principle of decarboxylation often involves heating, specific conditions for this transformation can be influenced by the substrate's stability. masterorganicchemistry.comlibretexts.org The parent 1,2,5-thiadiazole itself was first synthesized via the thermal decarboxylation of this dicarboxylic acid. iu.edu

| Starting Material | Condition | Product |

| 1,2,5-Thiadiazole-3,4-dicarboxylic acid | Thermal | This compound |

Conversion from 1,2,5-Thiadiazole-3-carbaldehyde (B1660373) through Oxidation

Another viable route to this compound is the oxidation of the corresponding aldehyde, 1,2,5-thiadiazole-3-carbaldehyde. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. researchgate.net While specific examples for the oxidation of 1,2,5-thiadiazole-3-carbaldehyde are not detailed in the provided context, general methods for aldehyde oxidation, such as the use of oxidizing agents like potassium permanganate or chromic acid, could potentially be applied. The synthesis of the precursor, 1,2,3-thiadiazole-5-carbaldehydes, has been reported, suggesting the feasibility of this approach for the 1,2,5-isomer as well. capes.gov.br

| Starting Material | Transformation | Product |

| 1,2,5-Thiadiazole-3-carbaldehyde | Oxidation | This compound |

Novel and Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided a suite of powerful tools for the construction of heterocyclic compounds like thiadiazoles. These methods offer significant advantages over classical approaches, including milder reaction conditions, shorter reaction times, and higher yields.

A notable strategy for synthesizing the 1,2,5-thiadiazole ring involves the cleavage of a more complex, fused heterocyclic system. This approach can provide direct access to substituted thiadiazoles that may be challenging to obtain through direct cyclization.

A key example is the formation of 4-amino-1,2,5-thiadiazole-3-carboxylic acid from the ring-cleavage of acs.orgnih.govrsc.orgthiadiazolo[3,4-d]pyrimidin-7(6H)-one. acs.orgacs.org The pyrimidine (B1678525) ring of this fused heterocycle is susceptible to cleavage by basic reagents under mild conditions. acs.org For instance, treatment with aqueous potassium hydroxide (B78521) leads directly to the formation of 4-amino-1,2,5-thiadiazole-3-carboxylic acid. acs.org Similarly, using hydrazine (B178648) results in a near-quantitative yield of the corresponding hydrazide, while ethanolic ammonia (B1221849) at elevated temperatures produces 4-amino-1,2,5-thiadiazole-3-carboxamide. acs.org This method represents a significant pathway for synthesizing derivatives of this compound. acs.orgacs.org

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| acs.orgnih.govrsc.orgThiadiazolo[3,4-d]pyrimidin-7(6H)-one | Aqueous Potassium Hydroxide | 4-Amino-1,2,5-thiadiazole-3-carboxylic acid | Not specified |

| acs.orgnih.govrsc.orgThiadiazolo[3,4-d]pyrimidin-7(6H)-one | Hydrazine | 4-Amino-1,2,5-thiadiazole-3-carbohydrazide | 95% |

| acs.orgnih.govrsc.orgThiadiazolo[3,4-d]pyrimidin-7(6H)-one | Ethanolic Ammonia (at 80°C) | 4-Amino-1,2,5-thiadiazole-3-carboxamide | Not specified |

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. journalajst.com Several one-pot methodologies have been developed for various thiadiazole isomers.

For instance, a practical one-pot method for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles has been developed using readily available nitriles and thioamides. rsc.orgresearchgate.net This process involves the sequential intermolecular addition of the thioamide to the nitrile, followed by an intramolecular oxidative coupling mediated by molecular iodine. rsc.org This approach is noted for its simplicity and effectiveness in producing a range of 1,2,4-thiadiazoles in moderate to good yields. rsc.orgresearchgate.net Another green and efficient one-pot, multicomponent reaction involves reacting acetylthiadiazole, aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) to produce thiadiazolyl-pyridine derivatives in high yields. journalajst.com While these examples produce other isomers, the principles demonstrate the power of one-pot strategies in constructing the thiadiazole core.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique that often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org

The application of microwave irradiation has been successful in the synthesis of various thiadiazole derivatives. For example, 2-amino-5-aryl-1,3,4-thiadiazoles can be synthesized from the reaction of aryl acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent under microwave irradiation, offering high yields and short reaction times. asianpubs.org In another study, the synthesis of acs.orgnih.govnih.govtriazolo[3,4-b] acs.orgnih.govniscpr.res.inthiadiazoles was achieved using microwave heating. nih.gov A multi-step synthesis of 1,2,3-thiadiazole (B1210528) rings containing 1,2,4-triazole (B32235) derivatives was optimized under microwave conditions, with the ideal parameters found to be 90°C for 15 minutes. rsc.org These examples underscore the potential of microwave assistance to accelerate and enhance the efficiency of synthetic routes toward thiadiazole-based compounds. rsc.org

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 290 minutes | 78% |

| Microwave Irradiation | 10-25 minutes | 97% |

The use of ultrasonic irradiation (sonochemistry) is another energy-efficient technique that enhances chemical reactivity through acoustic cavitation. This method offers benefits such as increased reaction rates, milder conditions, and improved yields. tandfonline.comresearchgate.net

Ultrasonic assistance has been effectively applied to the synthesis of thiadiazole and related heterocycles. One study reports the synthesis of 1,3,4-thiadiazoles from the reaction of acid hydrazide and aryl isothiocyanates, demonstrating the advantages of ultrasound irradiation. niscpr.res.in In a multi-step route to a 4-methyl-1,2,3-thiadiazole (B96444) derivative, the final step was conducted under ultrasonic irradiation. mdpi.com The synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has also been achieved using ultrasound, which provides benefits of higher purity, lower cost, and simpler workups under solvent-free conditions. tandfonline.comresearchgate.net These findings highlight sonochemistry as a potent tool for the efficient synthesis of thiadiazole derivatives.

| Product Class | Key Features of Ultrasonic Method | Reference |

|---|---|---|

| Thiazole (B1198619) Derivatives | Mild reaction conditions, quick reaction times, high yields, reusable catalyst. | nih.govacs.org |

| 1,3,4-Thiadiazoles | Efficient synthesis from acid hydrazides. | niscpr.res.in |

| 1,3,4-Thiadiazines | High purity, lower cost, simple workup, solvent-free conditions. | tandfonline.comresearchgate.net |

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comscilit.com These principles are increasingly being applied to the synthesis of heterocyclic pharmacophores like thiadiazoles.

Key green approaches in thiadiazole synthesis include:

Benign Solvents and Catalysts: The use of environmentally friendly solvents such as water and ethanol (B145695), and the development of metal-free synthetic conditions are central to green thiadiazole synthesis. mdpi.com For example, a hydrogen peroxide-mediated synthesis of 1,2,4-thiadiazoles uses ethanol as the sole solvent at ambient temperature. mdpi.com

Energy Efficiency: As detailed above, microwave and ultrasonic irradiation are energy-efficient alternatives to conventional heating, often leading to shorter reaction times and reduced energy consumption. mdpi.comscilit.com

Renewable Feedstocks and Biocatalysis: The use of natural biopolymers as catalysts represents a significant step forward. A chitosan-based hydrogel has been used as an eco-friendly, reusable biocatalyst for the ultrasound-assisted synthesis of thiazole derivatives, a strategy applicable to related heterocycles. nih.govacs.org

Safer Reagents: Employing safer oxidants, such as molecular iodine or even air, in place of more hazardous alternatives, contributes to a greener synthetic profile. mdpi.comorganic-chemistry.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and economically viable. mdpi.comscilit.com

Chemical Reactivity and Mechanistic Studies of 1,2,5 Thiadiazole 3 Carboxylic Acid

Reactions Involving the 1,2,5-Thiadiazole (B1195012) Heterocycle

The 1,2,5-thiadiazole ring is an electron-deficient system, a characteristic that profoundly influences its reactivity. mdpi.com This inherent electronic nature makes the ring generally resistant to electrophilic attack while being susceptible to nucleophilic additions and ring-opening reactions.

Electrophilic Substitution Reactivity and Limitations

The 1,2,5-thiadiazole nucleus is a potent electron-attracting system. iu.edu This strong electron-withdrawing nature deactivates the ring towards classical electrophilic aromatic substitution reactions. Instead of substitution, reactions with strong electrophiles or oxidizing agents often lead to oxidation of the sulfur atom. nih.gov For instance, S-oxidized 1,2,5-thiadiazoles are noted to be highly electrophilic and thermally unstable. chemrxiv.org The electron-deficient character of the five-membered ring makes it more prone to react with nucleophiles. mdpi.com

Nucleophilic Attack and Ring Transformations

The electron-deficient 1,2,5-thiadiazole ring, particularly when the sulfur is oxidized to a sulfone (1,1-dioxide), is highly susceptible to nucleophilic attack. nih.govmdpi.com Nucleophiles can add to the C=N double bonds of the heterocyclic system. mdpi.commdpi.com For example, various alcohols and cyanide ions readily add to the 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxide ring. nih.govmdpi.com Aromatic nucleophiles have also been shown to add to the C=N double bond of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide in a reaction catalyzed by aluminum chloride. mdpi.commdpi.comresearchgate.net

Ring transformations provide another significant pathway for modifying the 1,2,5-thiadiazole scaffold. One notable example is the photochemical ring contraction of 1,2,6-thiadiazines. Under visible light and in the presence of molecular oxygen, 1,2,6-thiadiazines can convert to 1,2,5-thiadiazole 1-oxides through a process involving a [3 + 2] cycloaddition of singlet oxygen, followed by a ring contraction that excises a carbon atom. chemrxiv.orgacs.org

Oxidation and Reduction of the Thiadiazole Ring

The sulfur atom in the 1,2,5-thiadiazole ring can be oxidized using common laboratory oxidants to form the corresponding S-oxides and S,S-dioxides (1,1-dioxides). nih.gov A classic example involves the oxidation of 2,1,3-benzothiadiazole (B189464) with potassium permanganate (B83412), which cleaves the benzene (B151609) ring to produce 1,2,5-thiadiazole-3,4-dicarboxylic acid. iu.edu The resulting S-oxidized species, such as 1,2,5-thiadiazole 1-oxides, are often nonaromatic and highly electrophilic. acs.org

Conversely, the 1,2,5-thiadiazole ring can undergo reduction. Reductive cleavage of the ring to form an ortho-diamine moiety can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH). researchgate.net The reduction of 1,2,5-thiadiazole 1,1-dioxides to 1,2,5-thiadiazolidine 1,1-dioxides can be accomplished smoothly with hydrogen gas and an Adams' catalyst (PtO₂). mdpi.com

Ring Cleavage and Desulfurization Pathways

The 1,2,5-thiadiazole ring can be opened under certain conditions. For instance, the fused ring system in acs.orgresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidin-7(6H)-one undergoes ring cleavage to yield 4-amino-1,2,5-thiadiazole-3-carboxylic acid and its derivatives. acs.orgacs.org Another example of ring opening involves the reaction of 3,4-dichloro-1,2,5-thiadiazole (B139948) with thiols, where the nucleophilic attack of the thiol leads to the opening of the thiadiazole ring and the eventual formation of symmetrical trisulfides and ethanedinitrile. tandfonline.com Reductive cleavage using reagents like NaBH₄ is also a recognized pathway for breaking open the ring structure. researchgate.net

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group at the 3-position of the thiadiazole ring undergoes typical reactions characteristic of this functional group, allowing for the synthesis of various derivatives.

Esterification Reactions and Ester Derivatives

The carboxylic acid functional group of 1,2,5-thiadiazole-3-carboxylic acid can be converted to its corresponding esters through esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The synthesis of ester derivatives is a common strategy in medicinal chemistry to modify the physicochemical properties of a parent compound. nih.gov While specific examples for this compound are not extensively detailed in the provided literature, the esterification of other thiadiazole carboxylic acid isomers is well-documented. For example, 1,2,4-thiadiazole-5-carboxylic acid ethyl ester has been synthesized via the hydrolysis of a precursor followed by esterification, and various ester derivatives of 1,2,3-thiadiazole-6-carboxylic acid have also been prepared. nih.govmdpi.com These examples strongly support the feasibility of esterifying the carboxylic acid group on the 1,2,5-thiadiazole ring system.

Table 1: Summary of Reactivity of the 1,2,5-Thiadiazole Ring

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Addition | Aromatic nucleophiles, AlCl₃ | Substituted 1,2,5-thiadiazolines | mdpi.commdpi.comresearchgate.net |

| Ring Transformation | 1,2,6-Thiadiazines, visible light, O₂ | 1,2,5-Thiadiazole 1-oxides | chemrxiv.orgacs.org |

| Oxidation | Potassium permanganate | 1,2,5-Thiadiazole-dicarboxylic acid | iu.edu |

| Reduction | NaBH₄ or LAH | ortho-Diamine (from ring cleavage) | researchgate.net |

| Ring Cleavage | Thiols | Trisulfides, Ethanedinitrile | tandfonline.com |

Amidation and Peptide Coupling Strategies

The carboxylic acid functional group of this compound allows for its participation in amidation and peptide coupling reactions, making it a valuable building block in the synthesis of more complex molecules. chemimpex.com These reactions involve the formation of an amide bond between the carboxyl group of the thiadiazole and an amino group of another molecule.

Standard peptide coupling procedures can be employed to link this compound to peptides. nih.gov The process generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling reagents used in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.comlibretexts.org Another approach involves the use of phosphonium (B103445) or uronium salt-based coupling reagents. peptide.com

A modern, "greener" one-pot strategy for amidation avoids traditional coupling reagents altogether. nih.gov This method relies on the initial formation of a thioester from the carboxylic acid, which then readily reacts with an amine to form the amide. nih.gov This process is advantageous as it often reduces waste and simplifies purification. nih.gov

The reactivity of the thiadiazole ring system can also be exploited in specialized coupling strategies. For instance, a heterobifunctional cross-linking reagent based on 1,2,3-thiadiazole-4-carboxylic acid has been developed for the photochemical conjugation of peptides to proteins. nih.gov In this method, the carboxylic acid is coupled to a peptide, and subsequent irradiation leads to the formation of a reactive thioketene (B13734457) intermediate that covalently binds to the protein. nih.gov

Common Coupling Reagents for Amidation:

| Reagent Class | Examples | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea, a water-soluble urea | DCC is suitable for solution-phase, while DIC is preferred for solid-phase synthesis. peptide.com |

| Additives (for racemization suppression) | HOBt, HOAt | - | Used in conjunction with carbodiimides. peptide.com |

| Phosphonium Salts | BOP, PyBOP | HMPA (carcinogenic) | Highly efficient but generate toxic byproducts. |

Decarboxylation Processes and Factors Influencing Yield

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). For many carboxylic acids, this process requires high temperatures. However, the ease of decarboxylation can be significantly influenced by the molecular structure, particularly the presence of an electron-withdrawing group at the β-position relative to the carboxyl group. masterorganicchemistry.com

While specific studies on the decarboxylation of this compound are not extensively detailed in the provided results, general principles of decarboxylation of related heterocyclic carboxylic acids offer valuable insights. For instance, kinetic studies on the decarboxylation of 5-phenylamino-1,3,4-thiadiazole-2-carboxylic acid indicate that the reaction proceeds through a unimolecular decarboxyprotonation mechanism. rsc.org In contrast, some thiazole-5-carboxylic acids can decarboxylate via either a unimolecular or a bimolecular pathway depending on the proton activity of the medium. rsc.org

The stability of the resulting carbanion or the transition state leading to it is a crucial factor. The electron-deficient nature of the 1,2,5-thiadiazole ring could potentially stabilize a negative charge that develops on the ring carbon upon loss of CO2, thereby facilitating decarboxylation. It has been noted that 1,3,4-thiadiazole-2-carboxylic acid can undergo spontaneous decarboxylation in solution. nih.gov

Factors that can influence the yield of decarboxylation reactions include:

Temperature: Higher temperatures generally favor decarboxylation. masterorganicchemistry.com

Solvent: The choice of solvent can affect the stability of the transition state and the solubility of the reactants and products.

pH/Acidity: The protonation state of the carboxylic acid and the heterocyclic ring can influence the reaction mechanism and rate. rsc.org

Catalysts: Certain metal ions or acids/bases can catalyze the decarboxylation process.

Acid-Base Equilibrium and Protonation Behavior

The this compound molecule possesses both acidic and basic centers, leading to acid-base equilibria in solution. The carboxylic acid group (-COOH) is the primary acidic site, capable of donating a proton to form a carboxylate anion (-COO⁻). The thiadiazole ring itself contains two nitrogen atoms which are potential sites for protonation, acting as bases.

The pKa value of the carboxylic acid group is a measure of its acidity. While a specific pKa value for this compound is not provided in the search results, it is expected to be in the typical range for carboxylic acids, although influenced by the electron-withdrawing nature of the thiadiazole ring. This electron-withdrawing effect would likely lower the pKa, making it a stronger acid compared to a simple aliphatic carboxylic acid.

The protonation of the nitrogen atoms on the thiadiazole ring will depend on the basicity of these atoms and the acidity of the medium. The equilibrium between the neutral molecule, the carboxylate anion, and the protonated forms of the ring will be dependent on the pH of the solution. Understanding this behavior is crucial for applications where the charge state of the molecule is important, such as in biological systems or in coordination chemistry.

Ligand Properties and Coordination Chemistry

Chelation with Metal Ions and Complex Formation

This compound and its derivatives are effective ligands in coordination chemistry, capable of forming complexes with a variety of metal ions. chemimpex.com The molecule can coordinate to metal centers through the nitrogen atoms of the thiadiazole ring and/or the oxygen atoms of the carboxylate group. This ability to bind to metal ions via multiple atoms is known as chelation.

The formation of these metal complexes is a result of the substitution of solvent molecules from the metal ion's coordination sphere by the ligand's donor atoms. at.ua The stability and structure of the resulting complexes depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent, and the specific donor atoms involved in the coordination.

Thiadiazole derivatives have been shown to form coordination compounds with transition metals such as cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). nih.gov The resulting complexes can exhibit diverse geometries, such as square planar, tetrahedral, or octahedral, depending on the coordination number and preferences of the metal ion. For instance, platinum(II) complexes with phosphine (B1218219) ligands often adopt a square planar geometry. mdpi.com

The solubility of these metal complexes can be tuned by the choice of the ligand. For example, some ligands lead to water-soluble complexes, which is advantageous for biological and catalytic applications in aqueous media. mdpi.com

Examples of Metal Complexes with Thiadiazole-Related Ligands:

| Metal Ion | Ligand Type | Potential Applications |

|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1,3,4-Thiadiazole-2,5-disulfonamide | Carbonic anhydrase inhibitors nih.gov |

| Platinum(II), Palladium(II) | DAPTA (a phosphine ligand) | Anticancer agents, Catalysis mdpi.com |

Design, Synthesis, and Characterization of Derivatives and Analogs of 1,2,5 Thiadiazole 3 Carboxylic Acid

Systematic Approaches to Derivative Synthesis

The generation of novel molecules from the 1,2,5-thiadiazole-3-carboxylic acid scaffold involves deliberate and methodical synthetic strategies. These approaches can be broadly categorized into two main areas: transformations of the carboxylic acid moiety and substitutions on the heterocyclic ring.

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives. Standard organic chemistry techniques are employed to convert the carboxylic acid into esters, amides, and other related functionalities. acs.org

For instance, the synthesis of amides can be achieved through the reaction of the carboxylic acid with an appropriate amine in the presence of a coupling agent or after conversion to a more reactive acyl chloride. Similarly, esterification can be performed by reacting the carboxylic acid with an alcohol under acidic conditions. These modifications are fundamental in creating libraries of compounds with potentially varied physicochemical and biological properties.

A notable transformation is the conversion of the carboxylic acid to its corresponding acid hydrazide. This is typically accomplished by first converting the carboxylic acid to its methyl or ethyl ester, followed by treatment with hydrazine (B178648) hydrate. The resulting hydrazide is a key intermediate for further derivatization, as will be discussed in a later section.

Modifying the 1,2,5-thiadiazole (B1195012) ring itself presents another avenue for creating diverse analogs. While the parent 1,2,5-thiadiazole ring is relatively stable due to its aromatic character, certain reactions allow for the introduction of substituents at available positions. chemicalbook.com

One common approach to synthesizing substituted 1,2,5-thiadiazoles involves the ring contraction of other heterocyclic systems, such as 1,2,6-thiadiazines. rsc.org For example, nitrosation of 2-substituted 2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxides can yield 4-hydroxyimino derivatives, which upon treatment with mild acid, can be converted into 2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides. rsc.org This method provides a route to amino-substituted thiadiazole derivatives that can be further functionalized.

Another strategy involves building the substituted thiadiazole ring from acyclic precursors. For example, the reaction of diaminomaleonitrile (B72808) with thionyl chloride can afford 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684). chemicalbook.com The nitrile groups can then be subjected to various chemical transformations to introduce other functionalities.

Specific Classes of Derivatives

Building upon the fundamental synthetic strategies, several specific classes of this compound derivatives have been extensively investigated. These include hydrazides and their subsequent condensation products, as well as a range of esters and amides.

As mentioned previously, the synthesis of 1,2,5-thiadiazole-3-carbohydrazide (B2875255) is a key step in generating a broad spectrum of derivatives. This hydrazide serves as a versatile building block for the synthesis of Schiff bases (hydrazones). The condensation reaction between the hydrazide and various aldehydes or ketones introduces a wide range of substituents, allowing for extensive structural diversity. nih.govresearchgate.net

The general synthesis of these Schiff bases involves refluxing an equimolar mixture of the 1,2,5-thiadiazole-3-carbohydrazide and a suitable aldehyde or ketone in a solvent like ethanol (B145695), often with a catalytic amount of acid. jocpr.comresearchgate.net This straightforward reaction has been utilized to prepare numerous novel Schiff bases derived from thiadiazole scaffolds. nih.govresearchgate.net

Table 1: Examples of Synthesized Schiff Bases from Thiadiazole Hydrazides

| Hydrazide Precursor | Aldehyde/Ketone Reactant | Resulting Schiff Base Structure | Reference |

|---|---|---|---|

| 2-hydrazinyl-1,3,4-thiadiazole | Various aromatic aldehydes | Hydrazone derivatives of 2-hydrazinyl-1,3,4-thiadiazole | nih.gov |

| 2-amino-5-mercapto-1,3,4-thiadiazole derived hydrazide | Aromatic aldehydes | Schiff bases bearing a 1,3,4-thiadiazole (B1197879) moiety | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

The direct conversion of the carboxylic acid group into esters and amides is a fundamental strategy for derivatization. acs.org The synthesis of 1,2,5-thiadiazole-3-carboxamides, for example, can be achieved by reacting the corresponding carboxylic acid with an amine. These carboxamide derivatives are of significant interest due to the prevalence of the amide bond in biologically active molecules. nih.gov

The synthesis of various esters and amides of 4-amino-1,2,5-thiadiazole-3-carboxylic acid has been reported, showcasing the utility of this scaffold. acs.org Additionally, more complex carboxamide derivatives, where the thiadiazole ring is part of a larger molecular framework, have been synthesized as potential kinase inhibitors. nih.gov

Table 2: Synthesis of Ester and Amide Derivatives

| Starting Material | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 4-Amino-1,2,5-thiadiazole-3-carboxylic acid | Alcohols, Acid catalyst | Esters | acs.org |

| 4-Amino-1,2,5-thiadiazole-3-carboxylic acid | Amines, Coupling agents | Amides | acs.org |

| Thiazole (B1198619)/Thiadiazole carboxylic acids | Various amines, Acylation | Thiazole/Thiadiazole carboxamides | nih.gov |

This table is for illustrative purposes and provides a general overview of synthetic strategies.

The 1,2,5-thiadiazole ring can also serve as a foundation for the construction of more complex, fused heterocyclic systems. These structures are created by building additional rings onto the thiadiazole core, leading to novel chemical architectures.

One example of this is the formation of acs.orgnih.govresearchgate.netthiadiazolo[3,4-d]pyrimidines. These fused systems can be synthesized and subsequently cleaved under basic conditions to yield derivatives of 4-amino-1,2,5-thiadiazole-3-carboxylic acid. acs.org This ring-opening reaction provides an alternative route to substituted 1,2,5-thiadiazoles.

Furthermore, the synthesis of imidazo[2,1-b] acs.orgchemicalbook.comrsc.orgthiadiazole derivatives demonstrates the versatility of the thiadiazole ring in constructing fused systems. nih.gov These synthetic efforts expand the chemical space accessible from simple thiadiazole precursors.

Thiadiazole-Imidazole Hybrid Structures

The creation of hybrid molecules that combine the 1,2,5-thiadiazole and imidazole (B134444) moieties is a strategy to merge the distinct chemical and potential biological activities of each heterocycle. While specific literature on hybrids derived directly from this compound is not abundant, their synthesis can be achieved through established chemical reactions. A primary method involves forming a stable amide bond between the carboxylic acid function of the thiadiazole and an amino-substituted imidazole derivative.

This transformation is typically facilitated by standard peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of coupling agent and reaction conditions is critical to ensure high yields and purity of the final hybrid structure.

Table 1: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Name | Abbreviation | Activating Agent Type |

|---|---|---|

| Dicyclohexylcarbodiimide (B1669883) | DCC | Carbodiimide |

| Diisopropylcarbodiimide | DIC | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium (B103445) Salt |

The resulting thiadiazole-imidazole hybrids represent a class of compounds where the electronic and steric properties can be finely tuned by selecting different substituents on either heterocyclic ring, opening avenues for exploring their utility in various chemical contexts.

Halogenated Derivatives and Their Reactivity

Halogenated derivatives of 1,2,5-thiadiazole are crucial intermediates in the synthesis of more complex molecules. The introduction of a halogen atom, typically chlorine or bromine, onto the thiadiazole ring provides a reactive handle for subsequent functionalization through nucleophilic substitution or cross-coupling reactions.

A direct method for synthesizing 3-halo- and 3,4-dihalo-1,2,5-thiadiazoles involves the reaction of an aminoacetonitrile (B1212223) with a sulfur halide. google.com Specifically, using a sulfur monohalide leads to the mono-halo derivative, while a sulfur dihalide in the presence of a free halogen yields the di-halo species. google.com These halogenated compounds are valuable as intermediates for producing compounds with antibacterial and anticoccidial activity. google.com

The reactivity of the C-halogen bond in these derivatives is a cornerstone of their utility. The electron-withdrawing nature of the 1,2,5-thiadiazole ring facilitates the displacement of the halide by a variety of nucleophiles. This allows for the introduction of diverse functionalities, including amino, alkoxy, and thioether groups, thereby enabling the generation of a large library of derivatives from a single halogenated precursor. For instance, the chlorine atom in chloro-substituted thiadiazoles can be readily displaced by amines or other nucleophiles to create a range of substituted products. nih.gov

Table 2: Examples of Halogenated 1,2,5-Thiadiazole Derivatives

| Compound Name | Molecular Formula | Position of Halogen(s) |

|---|---|---|

| 3-Chloro-1,2,5-thiadiazole | C₂HClN₂S | C3 |

| 3-Bromo-1,2,5-thiadiazole | C₂HBrN₂S | C3 |

| 3,4-Dichloro-1,2,5-thiadiazole (B139948) | C₂Cl₂N₂S | C3, C4 |

Bioisosteric Replacements and Structural Diversity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's physicochemical properties while retaining or improving its desired biological activity. nih.govopenaccessjournals.com The carboxylic acid group of this compound is a prime target for such replacement due to its potential for metabolic instability and limited ability to cross biological membranes. nih.gov

A widely used and effective bioisostere for a carboxylic acid is the 1H-tetrazole ring. tandfonline.comcambridgemedchemconsulting.com The tetrazole group mimics the acidic proton and the charge distribution of the carboxylate anion, allowing it to engage in similar interactions with biological targets. nih.govcambridgemedchemconsulting.com However, tetrazoles often exhibit improved metabolic stability and greater lipophilicity, which can enhance bioavailability and reduce side effects. tandfonline.comcambridgemedchemconsulting.com The successful application of this strategy is exemplified by several marketed drugs where the replacement of a carboxylic acid with a tetrazole led to improved pharmacokinetic profiles. openaccessjournals.com Other heterocyclic groups, such as tetrazolones and 1,2,4-oxadiazol-5(4H)-ones, have also been successfully employed as carboxylic acid bioisosteres. rsc.orgresearchgate.net

Table 3: Comparison of Carboxylic Acid and its Tetrazole Bioisostere

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN₄H) | Rationale for Replacement |

|---|---|---|---|

| pKa | ~4.5 | ~4.5 | Similar acidity allows for comparable ionic interactions. cambridgemedchemconsulting.com |

| Geometry | Planar | Planar | Maintains similar spatial arrangement of key interacting groups. openaccessjournals.com |

| Metabolism | Susceptible to acyl-glucuronidation | Generally more metabolically stable | Reduces risk of forming reactive metabolites. nih.govcambridgemedchemconsulting.com |

| Lipophilicity (LogP) | Generally lower | Generally higher | Can improve membrane permeability and oral bioavailability. tandfonline.com |

This strategy of bioisosteric replacement significantly expands the structural diversity of derivatives that can be generated from the 1,2,5-thiadiazole scaffold, enabling the fine-tuning of properties for specific applications.

Regioselectivity and Stereoselectivity in Derivative Synthesis

The principles of regioselectivity and stereoselectivity are critical for controlling the outcome of synthetic reactions to produce specific isomers of 1,2,5-thiadiazole derivatives.

Regioselectivity refers to the preferential reaction at one position over another. In the context of derivatives of this compound, the primary site for further substitution on the heterocyclic ring is the C4 position. The electronic nature of the ring and the influence of the existing carboxylate group dictate the reactivity of this position towards either electrophilic or nucleophilic attack. For instance, in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles (a related isomer), reaction conditions and catalysts have been shown to provide excellent control over the regioselective formation of the desired product. acs.orgacs.org Similar principles apply to the 1,2,5-thiadiazole system, where the choice of reagents and conditions is paramount to direct the incoming group to the intended C4 position, preventing the formation of undesired isomers.

Stereoselectivity becomes a crucial consideration when the synthesis of derivatives introduces a new chiral center. This is not inherent to the planar 1,2,5-thiadiazole ring itself but arises when a substituent with a stereocenter is introduced or created. For example, if this compound is coupled with a chiral amine to form an amide, the resulting product will be a diastereomer if the amine is not enantiomerically pure. To control the stereochemical outcome, one must either use an enantiomerically pure starting material or employ a stereoselective reaction. The stereoselective synthesis of 3,4-disubstituted 1,2,5-thiadiazolidine 1,1-dioxides, a saturated analog of the target heterocycle, highlights that control over stereochemistry in this ring system is achievable. nih.gov In such syntheses, the facial selectivity of the attack on the ring or a side chain determines the configuration of the newly formed stereocenter.

Advanced Spectroscopic and Structural Elucidation of 1,2,5 Thiadiazole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2,5-thiadiazole-3-carboxylic acid and its derivatives, offering detailed information about the atomic framework.

Proton (¹H) NMR for Structural Confirmation and Aromaticity

Interactive Data Table: Representative ¹H NMR Data for Thiadiazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| 1,2,5-Thiadiazole (B1195012) | Ring H | 8.61 | Singlet | Aromatic proton signal. thieme-connect.de |

| Carboxylic Acid | -COOH | >10 | Broad Singlet | Position is variable. |

| N-H (in an aminothiadiazole) | N-H | ~10.56 | Singlet | Confirms aminothiadiazole formation. nih.gov |

| Aliphatic CH₃ (on a derivative) | -CH₃ | ~2.37 | Singlet | Signal for an aliphatic methyl group. nih.gov |

| OCH₃ (on a derivative) | -OCH₃ | ~3.83 | Singlet | Signal for a methoxy (B1213986) group. nih.gov |

Carbon-13 (¹³C) NMR for Carbon Skeletal Analysis

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of 1,2,5-thiadiazole derivatives. The carbon atoms within the 1,2,5-thiadiazole ring typically resonate in the range of δ 130–160 ppm. mdpi.com For the parent 1,2,5-thiadiazole, the C3 and C4 signals appear at δ 151.6 ppm. thieme-connect.de In this compound, the carboxylic acid carbon (C=O) will exhibit a characteristic signal in the downfield region, generally between δ 160-185 ppm. The chemical shifts of the ring carbons and any substituent carbons provide a complete map of the carbon skeleton. For example, in some 1,3,4-thiadiazole (B1197879) derivatives, the C2 and C-5 carbons of the thiadiazole ring appear at 183.6 ppm and 168.1 ppm, respectively. mdpi.com

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for 1,2,5-Thiadiazole Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| Thiadiazole Ring Carbons | 130 - 160 mdpi.com | The specific shift depends on substituents. |

| Carboxylic Acid Carbon (-COOH) | 160 - 185 | Characteristic downfield shift. |

| Thiadiazole C2 (in a 1,3,4-isomer) | ~183.6 mdpi.com | Example from a related isomer. |

| Thiadiazole C5 (in a 1,3,4-isomer) | ~168.1 mdpi.com | Example from a related isomer. |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Structures

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within substituent groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like the C=O of the carboxylic acid and the ring carbons not bearing a proton) and for connecting different fragments of the molecule, such as linking a substituent to the thiadiazole ring. For some 1,3,4-thiadiazole derivatives, HMBC has been used to determine the site of substitution by observing correlations between protons on a substituent and carbons within the thiadiazole ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The carboxylic acid group gives rise to two very characteristic absorptions: a very broad O-H stretching band typically observed in the range of 2500–3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. openstax.org The C=N stretching vibrations of the thiadiazole ring are expected in the 1600–1550 cm⁻¹ region. mdpi.com The presence of these distinct bands provides strong evidence for the molecular structure.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1710 - 1760 openstax.org | Strong |

| Thiadiazole Ring | C=N stretch | 1600 - 1550 mdpi.com | Medium to Strong |

| Thiadiazole Ring | C-S stretch | ~660 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of this compound and its derivatives by probing the electronic transitions within the molecule. The parent 1,2,5-thiadiazole exhibits a UV absorption maximum at 253 nm in methanol, which is attributed to a π-π* transition. thieme-connect.de The presence of the carboxylic acid group and other substituents can influence the position and intensity of this absorption band. For instance, extending the conjugation of the system by adding aromatic substituents can lead to a red shift (a shift to longer wavelengths) of the absorption maximum. In some 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the maximum absorption is observed around 315 nm in acetonitrile. mdpi.com The molar absorption coefficient (ε) provides information about the probability of the electronic transition.

Interactive Data Table: UV-Vis Absorption Data for Thiadiazole Systems

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹) | Transition Type |

| 1,2,5-Thiadiazole | Methanol | 253 thieme-connect.de | - | π-π |

| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Acetonitrile | ~315 mdpi.com | ~10³ | π-π |

| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Ethanol (B145695) | 240-280 mdpi.com | ~10³ | π-π* |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound (130.13 g/mol for the parent acid). scbt.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Under electron ionization (EI), the molecule fragments in a predictable manner. Common fragmentation pathways for thiadiazole derivatives include the cleavage of the heterocyclic ring. The fragmentation of 1,2,3-thiadiazoles, a related isomer, often involves the initial elimination of a nitrogen molecule (N₂). rsc.org For this compound, likely fragmentation would involve the loss of the carboxylic acid group (as COOH or CO₂) and subsequent cleavage of the thiadiazole ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. For some 1,3,4-thiadiazole derivatives, a common fragmentation pattern involves the loss of acetyl moieties as an initial step. nih.gov

Interactive Data Table: Postulated Mass Spectrometry Fragmentation for this compound

| Ion | m/z (for C₃H₂N₂O₂S) | Possible Identity |

| [M]⁺ | 130 | Molecular Ion |

| [M - COOH]⁺ | 85 | Loss of carboxylic acid group |

| [M - CO₂]⁺ | 86 | Loss of carbon dioxide |

| [M - N₂]⁺ | 102 | Loss of nitrogen molecule |

X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For derivatives of this compound, this technique would provide unequivocal proof of their molecular architecture. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined.

This technique is indispensable for establishing the absolute stereochemistry of chiral derivatives. By elucidating the complete molecular structure, researchers can confirm the planarity of the thiadiazole ring, the orientation of the carboxylic acid group relative to the ring, and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Table 1: Representative Crystallographic Data for Thiadiazole Derivatives

| Parameter | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| Molecular Formula | C₁₇H₁₃FIN₃OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.373(3) |

| b (Å) | 11.581(3) |

| c (Å) | 13.593(4) |

| α (°) | 90 |

| β (°) | 108.83(3) |

| γ (°) | 90 |

| Volume (ų) | 1693.9(8) |

| Z | 4 |

| Note: This data is for a derivative and is presented for illustrative purposes to show the type of information obtained from X-ray crystallography. chemimpex.com |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed empirical formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₃H₂N₂O₂S, the theoretical elemental composition can be precisely calculated. nih.gov Commercial suppliers of this compound often provide purity assays, which are indirectly related to its correct elemental composition. chemimpex.com

The process typically involves the combustion of a small, precisely weighed sample of the substance under controlled conditions. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of C, H, and N. Sulfur content is usually determined by other methods, such as titration or inductively coupled plasma (ICP) spectroscopy, after decomposition of the compound.

Table 2: Theoretical vs. Experimental Elemental Analysis for a Thiadiazole Derivative

| Element | Theoretical % | Experimental % |

| Carbon (C) | Varies by derivative | Varies by derivative |

| Hydrogen (H) | Varies by derivative | Varies by derivative |

| Nitrogen (N) | Varies by derivative | Varies by derivative |

| Sulfur (S) | Varies by derivative | Varies by derivative |

| Note: Specific experimental elemental analysis data for this compound is not available in the reviewed literature. This table illustrates the format for comparing theoretical and experimental values once the data is obtained. |

Computational Chemistry and Theoretical Investigations of 1,2,5 Thiadiazole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric parameters of 1,2,5-thiadiazole-3-carboxylic acid. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's characteristics at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the geometry of molecules. DFT calculations have been employed to study various thiadiazole derivatives, providing insights into their molecular and electronic properties. dergipark.org.tracs.org For the broader class of thiadiazoles, DFT studies, often using the B3LYP functional with a 6-311+G(d,p) basis set, have been used to analyze chemical reactivity descriptors. researchgate.net

In studies of related compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations at the B3LYP and M06-2X levels of theory have shown good agreement with experimental data for bond lengths and angles, confirming the planar nature of the thiadiazole ring. acs.org For instance, the dihedral angles of the 1,3,4-thiadiazole (B1197879) ring are nearly 0°, indicating its planarity. acs.org Similar planarity would be expected for the 1,2,5-thiadiazole (B1195012) ring in the title compound.

Investigations into tetrakis(1,2,5-thiadiazole)porphyrazine complexes have revealed that the electron-withdrawing nature of the thiadiazole rings leads to a shift in electron density from the central part of the molecule. mdpi.com This suggests that the 1,2,5-thiadiazole ring in this compound also acts as an electron-withdrawing group.

Table 1: Representative Calculated Geometrical Parameters for a Thiadiazole Ring System Note: This data is for a related 1,3,4-thiadiazole derivative and serves as an illustrative example of typical bond lengths and angles in a thiadiazole ring system as determined by DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N-N | 1.358 |

| C-S | 1.73 (avg) |

| C=N | 1.32 (avg) |

| C-S-C | 85.1 |

| N-C-S | 114.4 (avg) |

| C-N-N | 113.0 (avg) |

| Source: Adapted from DFT calculations on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity.

For various 1,3,4-thiadiazole derivatives, FMO analysis has been conducted using DFT. dergipark.org.tr These studies help in understanding the electron-donating and electron-accepting capabilities of the molecule. In a study on new 1,3,4-thiadiazole derivatives derived from (R)-carvone, DFT studies were used to examine the FMO and related parameters of the active compounds. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In computational studies of various heterocyclic compounds, MEP analysis is a standard procedure to predict reactive sites. nih.gov For example, in the analysis of the fungicide benomyl, MEP was calculated using DFT to identify the most reactive parts of the molecule. nih.gov The red-colored regions in an MEP map indicate negative potential, while blue indicates positive potential, and green represents neutral potential. nih.gov For this compound, the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the thiadiazole ring would be expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and interactions with electrophiles.

Theoretical calculations can predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics. These properties are related to the molecule's response to an applied electric field. The dipole moment, linear polarizability, and first and second hyperpolarizabilities are key parameters determined in NLO studies.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent or a biological macromolecule.

MD simulations have been employed to study the stability of complexes between thiadiazole derivatives and their biological targets. For instance, in a study of 1,3,4-thiadiazole derivatives as potential apoptosis inducers, MD simulations were used to understand the stability of the ligand-protein complex. nih.gov Similarly, MD simulations were performed on newly synthesized 1,3,4-thiadiazoles to evaluate the stability of the protein-compound complexes obtained from docking studies. nih.gov These simulations can reveal key information about the flexibility of the ligand and the protein, as well as the persistence of intermolecular interactions over time.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Numerous studies have utilized molecular docking to investigate the binding modes of various thiadiazole derivatives with different biological targets. For example, derivatives of 1,3,4-thiadiazole have been docked into the active sites of enzymes like cyclooxygenase (COX-1 and COX-2), matrix metalloproteinase-9 (MMP-9), and dihydrofolate reductase (DHFR). nih.govacs.orgnih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex.

In a study of thiazole (B1198619) carboxamide derivatives, molecular docking was used to explore the binding patterns within both COX-1 and COX-2 isozymes. acs.org Another study on 1,3,4-thiadiazole derivatives showed that the nitrogen atoms of the amide and thiadiazole moieties play a key role in chelating with a zinc ion in the active site of MMP-9. nih.gov The insights gained from these docking studies on related thiadiazole structures can help in postulating the potential interactions of this compound with various biological targets.

Table 2: Examples of Molecular Docking Studies on Thiadiazole Derivatives

| Thiadiazole Derivative Type | Target Protein | Key Findings from Docking |

| Thiazole carboxamides | COX-1 and COX-2 | Identification of binding patterns within the active sites of both isozymes. acs.org |

| N-[5-((3,5-dichlorophenoxy) methyl]-1,3,4-thiadiazole derivatives | MMP-9 | Nitrogen atoms of amide and thiadiazole moieties chelating with Zn metal in the active site. nih.gov |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | DHFR | Critical hydrogen bond and arene-arene interactions with Ser59 and Phe31 amino acid residues. nih.gov |

| 1,3,4-Thiadiazole derivatives bearing a pyridine (B92270) moiety | EGFR TK | Establishment of a binding site with the epidermal growth factor receptor tyrosine kinase. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in publicly available research, the principles of QSAR have been applied to derivatives of the 1,2,5-thiadiazole scaffold to predict their biological efficacy. These studies are crucial in guiding the synthesis of new derivatives with potentially enhanced therapeutic activities.

A notable example involves a QSAR study on a series of 1,2,5-thiadiazole derivatives that are analogues of aceclidine (B1665410) and act as potent M1 muscarinic agonists. In such research, a variety of molecular descriptors are calculated for each compound in the series and then correlated with their experimentally determined biological activities. These descriptors can be categorized into several groups, including electronic (e.g., hydration energy, total energy), spatial (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.

The primary goal of these QSAR models is to establish a mathematical relationship that can predict the biological activity of new, unsynthesized compounds based solely on their chemical structure. Multiple Linear Regression (MLR) is a commonly employed statistical method to develop these models. The quality and predictive power of the resulting QSAR models are rigorously assessed using statistical metrics such as the coefficient of determination (R²), which indicates how well the model explains the variance in the observed activity, and cross-validation techniques like the leave-one-out (LOO) method, which evaluates the model's robustness and predictive ability.

In the study of 1,2,5-thiadiazole derivatives as M1 muscarinic agonists, it was found that a combination of descriptors including the logarithm of the partition coefficient (logP), hydration energy (HE), polarizability (Pol), molar refractivity (MR), molecular volume (MV), molecular weight (MW), surface area (SAG), and total energy (E total) could be used to construct a predictive QSAR model. The resulting model demonstrated a statistically significant correlation between these descriptors and the observed biological activity, suggesting that these properties play a key role in the interaction of these compounds with the M1 muscarinic receptor.

The following interactive table summarizes the types of molecular descriptors often used in QSAR studies of thiadiazole derivatives and their general importance in predicting biological activity.

| Descriptor Type | Examples | Importance in Biological Efficacy Prediction |

| Lipophilic | logP | Influences the compound's ability to cross cell membranes and reach its target. |

| Electronic | Hydration Energy (HE), Total Energy (E total), Polarizability (Pol) | Relates to the electronic interactions between the compound and the biological target, such as hydrogen bonding and electrostatic interactions. |

| Spatial/Steric | Molar Refractivity (MR), Molecular Volume (MV), Surface Area (SAG) | Pertains to the size and shape of the molecule, which determines its fit within the binding site of the target protein. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecule's atomic structure. |

This table is a generalized representation based on common practices in QSAR modeling for heterocyclic compounds.

Such QSAR models are invaluable tools in the drug discovery process, as they allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and further experimental testing, thereby saving significant time and resources.

Prediction of Reaction Pathways and Transition States

A primary method for constructing the 1,2,5-thiadiazole ring involves the reaction of a 1,2-diamine with a sulfur source, such as thionyl chloride. mdpi.com For a substituted diamine that would lead to this compound, the reaction would likely proceed through several key steps, including the formation of intermediate sulfinylamines. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate such reaction mechanisms. DFT calculations can be used to:

Map the Potential Energy Surface (PES): This allows for the identification of all stable intermediates and transition states along a proposed reaction pathway.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a particular reaction step. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Characterize Transition State Geometries: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring at the peak of the energy barrier.

For instance, in a related study on the covalent inhibition mechanism of a 2,3,5-substituted mdpi.comnih.govacs.org-thiadiazole, quantum chemistry calculations were employed to investigate the ring-opening metathesis reaction. nih.gov This study successfully elucidated the process by which the thiadiazole ring is attacked by a cysteine residue, a process that was theoretically studied using transition state theory. nih.gov

Furthermore, theoretical investigations into the reactivity of thiadiazole derivatives often involve the calculation of various molecular properties. dntb.gov.ua These can include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions that are susceptible to interaction with other reagents.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

While a detailed computational study on the specific reaction pathway for this compound is yet to be published, the established computational methodologies provide a robust framework for such an investigation. A theoretical study would likely explore the cyclization of a suitable precursor, identifying the key intermediates and transition states, and providing valuable insights into the reaction kinetics and thermodynamics.

Medicinal Chemistry and Biological Evaluation of 1,2,5 Thiadiazole 3 Carboxylic Acid Scaffolds

Pharmacophore Properties of the 1,2,5-Thiadiazole (B1195012) Nucleus

The unique electronic and structural characteristics of the 1,2,5-thiadiazole nucleus define its role as a valuable pharmacophore in drug design.

Constrained Pharmacophore Characteristics

The 1,2,5-thiadiazole ring is considered a constrained pharmacophore, meaning its relatively rigid structure limits the conformational flexibility of the molecule. researchgate.netnih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The defined spatial arrangement of its heteroatoms provides a fixed framework for the attachment of various substituents, allowing for the precise positioning of functional groups to optimize interactions with a biological target.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 1,2,5-thiadiazole-3-carboxylic acid derivatives, these studies focus on the impact of different substituents and their positions on the ring.

Influence of Substituents on Biological Potency

The biological potency of 1,2,5-thiadiazole derivatives can be significantly modulated by the nature of the substituents attached to the heterocyclic ring. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the introduction of halogen atoms on a phenyl ring attached to the thiadiazole core was found to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov Conversely, the presence of oxygenated substituents on the phenyl ring conferred antifungal activity. nih.gov